

Tba-354: A Technical Overview of a Next-Generation Nitroimidazole Antitubercular Agent

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For Researchers, Scientists, and Drug Development Professionals

Tba-354 is a potent, next-generation nitroimidazole derivative investigated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This document provides a comprehensive technical guide on **Tba-354**, summarizing its chemical properties, preclinical efficacy, and the experimental protocols used in its evaluation. Although its clinical development was discontinued due to observations of mild, reversible neurotoxicity, the data generated from its preclinical assessment remain valuable for the ongoing research and development of new antitubercular agents.[1][2][3]

Chemical Structure and Properties

Tba-354, also known as SN31354, is chemically described as (6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazine.[1] Its fundamental chemical properties are detailed below.



Property	Value
Molecular Formula	C19H15F3N4O5
Molecular Weight	436.34 g/mol
CAS Number	1257426-19-9
SMILES	O=INVALID-LINKc1cn2CINVALID-LINK OCc2n1
InChI Key	ZXSGSFMORAILEY-HNNXBMFYSA-N

Preclinical Efficacy and Pharmacokinetics

Tba-354 demonstrated significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis in vitro and showed promising efficacy in murine models of tuberculosis.[4][6]

In Vitro Activity

The in vitro potency of **Tba-354** was evaluated against various strains of M. tuberculosis and other mycobacterial species.

Organism/Strain	MIC (µM)	Reference
M. tuberculosis H37Rv (replicating)	<0.02 - 0.36	[7]
M. tuberculosis H37Rv (non-replicating, anaerobic)	0.02	[8]
Drug-resistant clinical isolates	<0.02 - 0.36	[7]
M. bovis	<0.179	[7]
M. kansasii	2.2	[7]
Other non-tuberculous mycobacteria	>11.5	[7]



In Vivo Efficacy in Murine Models

Tba-354 was assessed in mouse models of both acute and chronic tuberculosis infection, demonstrating dose-dependent bactericidal activity.[4][6]

Infection Model	Dose	Treatment Duration	Reduction in Lung CFU (log10)	Reference
Acute	100 mg/kg/day	3 weeks	>2.5	[6][9]
Chronic	100 mg/kg/day	3 weeks	~2.0	[6][9]
Chronic (comparison)	30 mg/kg/day	8 weeks	Outperformed delamanid	[5][8]

Pharmacokinetic Profile in Mice

Pharmacokinetic studies in BALB/c mice revealed that **Tba-354** possesses high bioavailability and a long elimination half-life, suggesting the potential for once-daily dosing.[4][5][6]

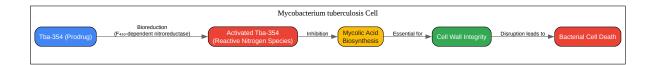
Parameter	Value (at 100 mg/kg oral dose)	Reference
Cmax	~10 μg/mL	[5]
Tmax	~8 hours	[5]
AUC ₀₋₂₄	~180 μg·h/mL	[5]
Bioavailability	High	[4][6]
Elimination Half-life	Long	[4][6]

Mechanism of Action

As a nitroimidazole, **Tba-354** is a prodrug that requires reductive activation by a bacterial-specific enzyme system. This process is crucial for its selective toxicity against M. tuberculosis.

Proposed Activation and Action Pathway





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Caption: Proposed mechanism of action for **Tba-354** in Mycobacterium tuberculosis.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the preclinical evaluation of **Tba-354**.

In Vitro Susceptibility Testing

- Method: Microplate Alamar Blue Assay (MABA) for replicating bacteria and Low-Oxygen-Recovery Assay (LORA) for non-replicating bacteria.
- Procedure (MABA):
 - Two-fold serial dilutions of Tba-354 were prepared in 96-well microplates.
 - A standardized inoculum of M. tuberculosis H37Rv was added to each well.
 - Plates were incubated for 7 days at 37°C.
 - Alamar Blue reagent was added, and plates were re-incubated.
 - A color change from blue to pink indicated bacterial growth. The Minimum Inhibitory
 Concentration (MIC) was defined as the lowest drug concentration that prevented this
 color change.
- Procedure (LORA):



- M. tuberculosis cultures were adapted to anaerobic conditions.
- The adapted bacteria were exposed to serial dilutions of Tba-354 under anaerobic conditions for 10 days.
- A sample from each well was transferred to a new plate with drug-free medium and incubated under aerobic conditions.
- Bacterial growth was assessed by measuring fluorescence after the addition of a viability indicator. The MIC was the lowest concentration of the drug that resulted in a significant reduction in fluorescence compared to the control.

Murine Models of Tuberculosis Infection

- Animals: Female BALB/c mice.
- Infection: Low-dose aerosol infection with M. tuberculosis H37Rv.
- Acute Infection Model:
 - Treatment was initiated 10 days post-infection.
 - Tba-354 was administered orally, once daily, for 3 weeks.
 - Lungs were harvested, homogenized, and plated on selective agar to determine the bacterial load (Colony Forming Units, CFU).
- Chronic Infection Model:
 - Treatment was initiated 6 weeks post-infection.
 - Tba-354 was administered orally, once daily, for 4 or 8 weeks.
 - Bacterial load in the lungs was determined as described for the acute model.

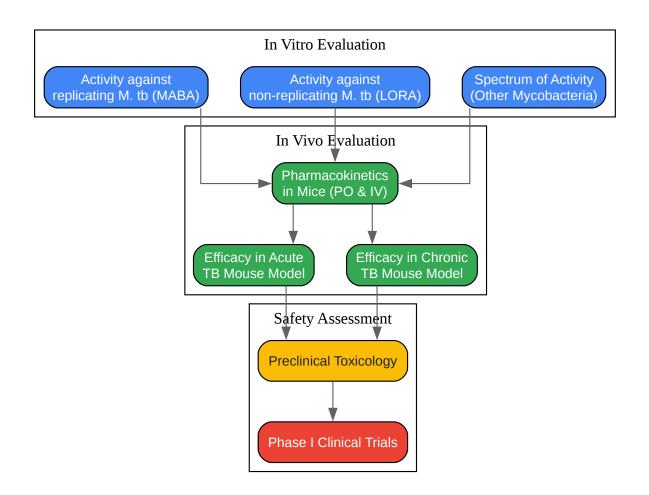
Pharmacokinetic Studies in Mice

Administration:



- Oral gavage for bioavailability studies.
- Intravenous bolus for determination of clearance and volume of distribution.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Analysis: Plasma concentrations of Tba-354 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

Experimental Workflow for Preclinical Evaluation



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Caption: Preclinical development workflow for Tba-354.



Conclusion

Tba-354 is a nitroimidazole with potent in vitro and in vivo activity against Mycobacterium tuberculosis. Its favorable pharmacokinetic profile highlighted its potential as a component of future tuberculosis treatment regimens. However, its clinical development was halted due to safety concerns. The extensive preclinical data, including detailed methodologies, provide a valuable resource for the continued development of new and improved drugs for tuberculosis.

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